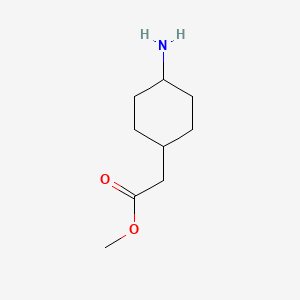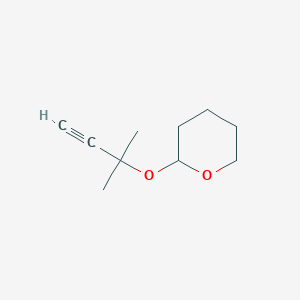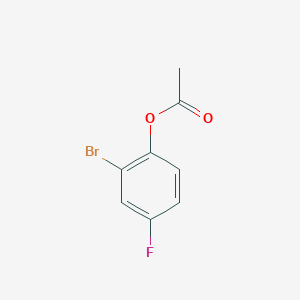
9,9-Dioctyl-2,7-bis(prop-1-ynyl)fluorene
Vue d'ensemble
Description
9,9-Dioctyl-2,7-bis(prop-1-ynyl)fluorene is a chemical compound with the molecular formula C35H46 . It is used for the synthesis of polymer semiconductors . Polyfluorenes, which are one of the most important PLED materials, show a strong blue fluorescence stabilized by their rigid, conjugated structure .
Synthesis Analysis
The synthesis of 9,9-Dioctyl-2,7-bis(prop-1-ynyl)fluorene involves either Suzuki coupling or Stille coupling reactions . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of 9,9-Dioctyl-2,7-bis(prop-1-ynyl)fluorene is characterized by a rigid, conjugated structure . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the compound have been determined according to the cyclic voltammetry method .Chemical Reactions Analysis
9,9-Dioctyl-2,7-bis(prop-1-ynyl)fluorene is used in the synthesis of polymer semiconductors . The compound reacts with 9,9-Dioctylfluorene-2,7-diboronic acid bis (pinacol) ester in toluene to yield PFO (F8) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 466.74 . It is a solid with a melting point of 59-63 °C . The density of the compound is greater than 0.991 g/mL at 25ºC .Safety and Hazards
Orientations Futures
The future directions of 9,9-Dioctyl-2,7-bis(prop-1-ynyl)fluorene research are likely to focus on its applications in the synthesis of polymer semiconductors . Alkyl-substituted polyfluorenes have emerged as a very attractive class of conjugated polymers, especially for display applications . This is due to their pure blue and efficient electroluminescence, coupled with a high charge-carrier mobility and good processability .
Propriétés
IUPAC Name |
9,9-dioctyl-2,7-bis(prop-1-ynyl)fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46/c1-5-9-11-13-15-17-25-35(26-18-16-14-12-10-6-2)33-27-29(19-7-3)21-23-31(33)32-24-22-30(20-8-4)28-34(32)35/h21-24,27-28H,5-6,9-18,25-26H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJSPFSPRYJTMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)C#CC)C3=C1C=C(C=C3)C#CC)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392597 | |
| Record name | 9,9-dioctyl-2,7-bis(prop-1-ynyl)fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Dioctyl-2,7-bis(prop-1-ynyl)fluorene | |
CAS RN |
278176-11-7 | |
| Record name | 9,9-dioctyl-2,7-bis(prop-1-ynyl)fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



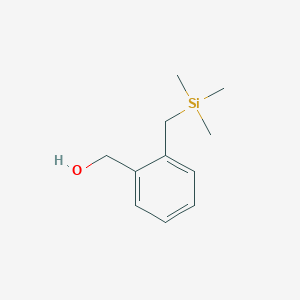
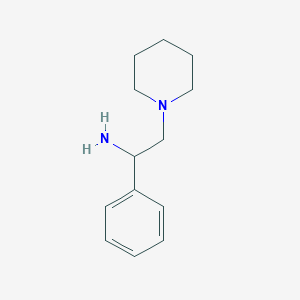

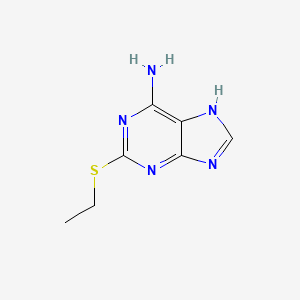
![1-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1598184.png)
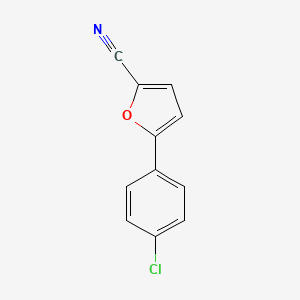


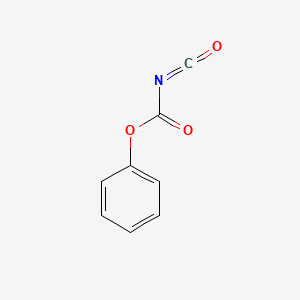
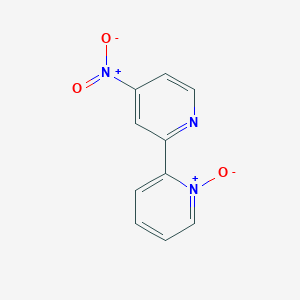
![N-[Bis(dimethylamino)phosphorylimino-bis(dimethylamino)-lambda5-phosphanyl]-N-methylmethanamine](/img/structure/B1598197.png)
